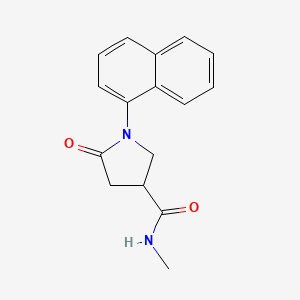
N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide, also known as NMS-873, is a small molecule inhibitor of the heat shock protein 70 (Hsp70) chaperone. Hsp70 is a molecular chaperone that plays a critical role in protein folding, stability, and degradation. NMS-873 has been shown to inhibit the function of Hsp70, leading to the degradation of its client proteins. This has potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and other protein misfolding disorders.
Wirkmechanismus
N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide binds to the ATPase domain of Hsp70, inhibiting its function as a chaperone. This leads to the degradation of Hsp70 client proteins by the ubiquitin-proteasome system. N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide has been shown to induce the degradation of several Hsp70 client proteins, including HER2, BCR-ABL, tau, and alpha-synuclein.
Biochemical and Physiological Effects
N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide has been shown to induce the degradation of several oncogenic and misfolded proteins, leading to cell death in cancer and neurodegenerative disease models. N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide is its specificity for Hsp70, which allows for the selective degradation of client proteins. However, the off-target effects of N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide on other chaperones and cellular processes are not well understood. Additionally, the pharmacokinetics and toxicity of N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide in humans are not well characterized.
Zukünftige Richtungen
For the study of N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide include the optimization of its pharmacokinetic properties and the development of more potent and selective inhibitors of Hsp70. The therapeutic potential of N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide in combination with other anticancer and neuroprotective agents should also be explored. Finally, the role of Hsp70 in other diseases, such as infectious diseases and autoimmune disorders, should be investigated.
Synthesemethoden
The synthesis of N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide involves several steps, including the condensation of naphthalene-1-carboxylic acid with methylamine to form N-methyl-naphthalen-1-amine. This intermediate is then reacted with ethyl 3-oxo-4,5-dihydro-1H-pyrrole-2-carboxylate to form N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate. The final step involves the hydrolysis of the ester to form N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide has been extensively studied in preclinical models of cancer and neurodegenerative diseases. In cancer, N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide has been shown to induce the degradation of several oncogenic proteins, including HER2, BCR-ABL, and c-Myc. This has potential therapeutic applications in the treatment of breast cancer, chronic myeloid leukemia, and other cancers that overexpress these proteins.
In neurodegenerative diseases, N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide has been shown to induce the degradation of misfolded proteins, including tau and alpha-synuclein. This has potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other protein misfolding disorders.
Eigenschaften
IUPAC Name |
N-methyl-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17-16(20)12-9-15(19)18(10-12)14-8-4-6-11-5-2-3-7-13(11)14/h2-8,12H,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLPUWCKIFVHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(=O)N(C1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


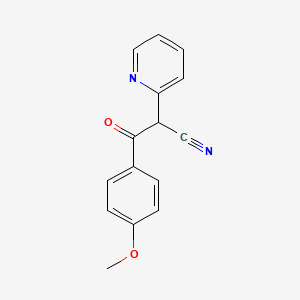
![2-[4-(2,5-Dimethylpyrrol-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7528541.png)

![1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone](/img/structure/B7528548.png)
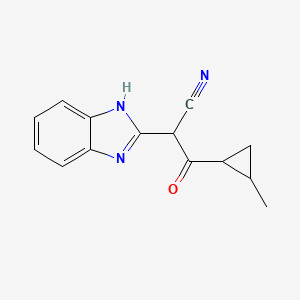
![5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide](/img/structure/B7528560.png)
![3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide](/img/structure/B7528564.png)
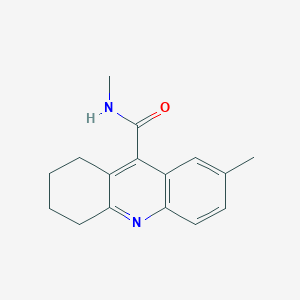
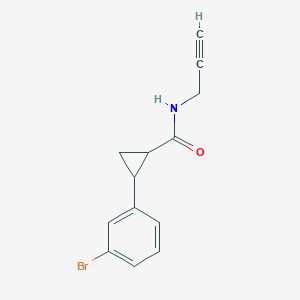
![N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-6-methyl-4-phenylquinazolin-2-amine](/img/structure/B7528595.png)
![1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide](/img/structure/B7528608.png)
![1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7528610.png)
![(1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7528617.png)